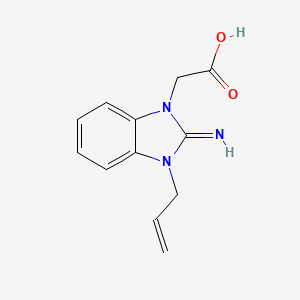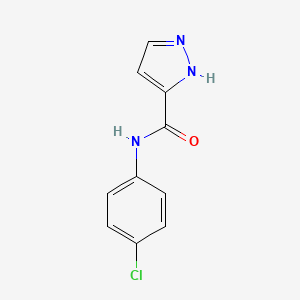
N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions of arylamine compounds with acyl chlorides . The synthesized compounds are usually characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The structure exhibits intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve interactions between nucleophilic centers on the arylamine and the electrophilic centers on the acyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized by spectroscopic methods and single crystal X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Rational Design and Synthesis
- A study by Singh et al. (2009) discussed the synthesis of densely functionalized derivatives of this compound. They used a synthetic protocol involving specification and transamidation of ester-functionalized pyrazoles, which allowed for diversifying steps to optimize inhibition of protein kinases (Singh, Tomar, Das, & Singh, 2009).
Antiobesity Activity
- Srivastava et al. (2007) synthesized analogues of diaryl dihydropyrazole-3-carboxamides, including compounds related to the query chemical. These showed significant body weight reduction in animal models, attributed to CB1 antagonistic activity (Srivastava et al., 2007).
Cannabinoid-1 Receptor Inverse Agonism
- Yan et al. (2010) discovered a compound structurally similar to the query chemical as a novel cannabinoid-1 receptor (CB1R) inverse agonist for treating obesity. This compound showed promising properties in reducing body weight and food intake in a diet-induced obese rat model (Yan et al., 2010).
Structural Characterization
- Lv, Ding, and Zhao (2013) synthesized and characterized novel pyrazole carboxamide derivatives, including structures similar to the query compound. They used X-ray crystal analysis for structural confirmation (Lv, Ding, & Zhao, 2013).
Structure-Activity Relationships
- Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. They identified structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).
Cytotoxic Evaluation
- Ahsan et al. (2018) evaluated the cytotoxicity of a series of pyrazole-1-carboxamide analogues against breast cancer cell lines. They found promising cytotoxicity in certain derivatives, suggesting potential in cancer therapy (Ahsan et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-1-3-8(4-2-7)13-10(15)9-5-6-12-14-9/h1-6H,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZSOSXQUPMCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349917 | |
| Record name | ST041103 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide | |
CAS RN |
5772-84-9 | |
| Record name | ST041103 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



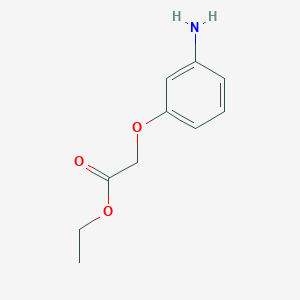
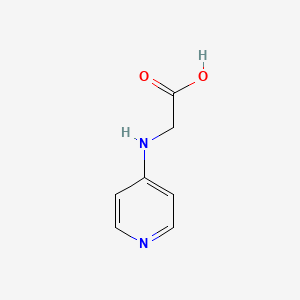
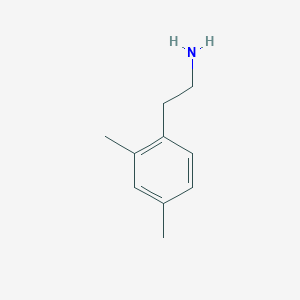
![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)
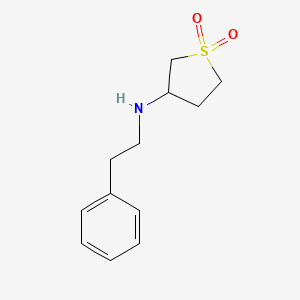
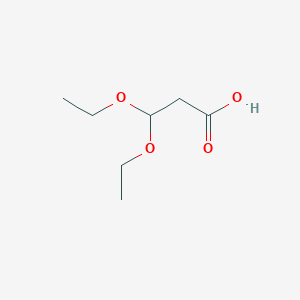

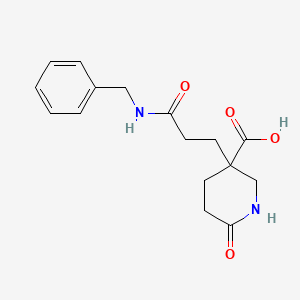
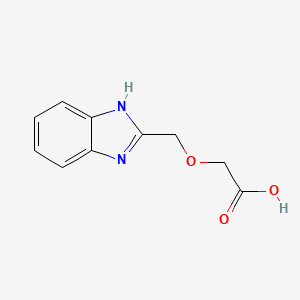
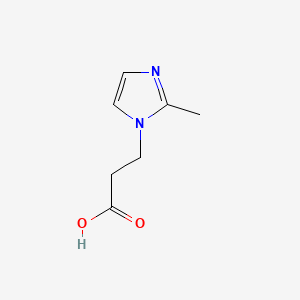
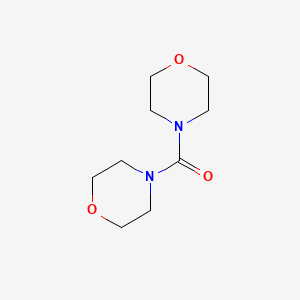
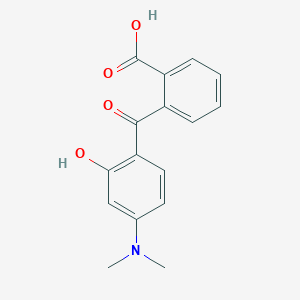
![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)
